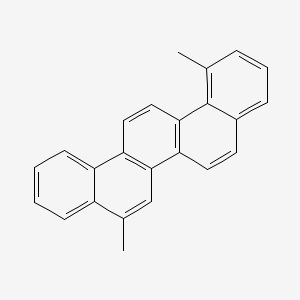
Picene, 1,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dimethylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C${20}$H${16}$ It is a derivative of picene, characterized by the presence of two methyl groups at the 1 and 8 positions on the picene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Dimethylpicene can be synthesized through the dehydrogenation of glycyrrhetinic acid. This process involves heating glycyrrhetinic acid with elemental selenium at 350°C for 50 hours . The reaction conditions are crucial to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: While specific industrial production methods for 1,8-dimethylpicene are not well-documented, the general approach involves the use of high-temperature dehydrogenation reactions. The scalability of this process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethylpicene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of quinones and other oxygenated derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1,8-Dimethylpicene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 1,8-dimethylpicene involves its interaction with various molecular targets. These interactions can lead to changes in the structure and function of biological macromolecules, such as DNA and proteins. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Picene: The parent compound of 1,8-dimethylpicene, lacking the two methyl groups.
1,2-Dimethylpicene: A derivative with methyl groups at different positions.
2,9-Dimethylpicene: Another derivative with methyl groups at different positions.
Uniqueness: 1,8-Dimethylpicene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
60411-10-1 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,8-dimethylpicene |
InChI |
InChI=1S/C24H18/c1-15-6-5-7-17-10-11-21-22(24(15)17)13-12-20-19-9-4-3-8-18(19)16(2)14-23(20)21/h3-14H,1-2H3 |
InChI Key |
IUMALMKYEQRYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=CC4=C3C=C(C5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


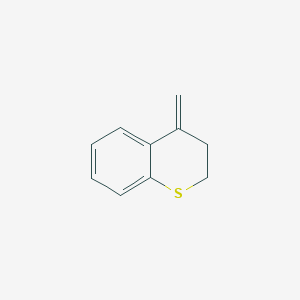
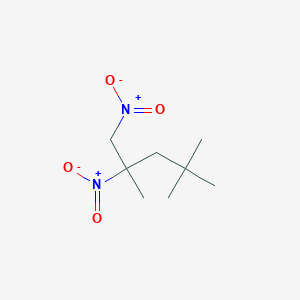

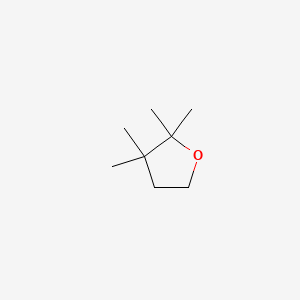
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)
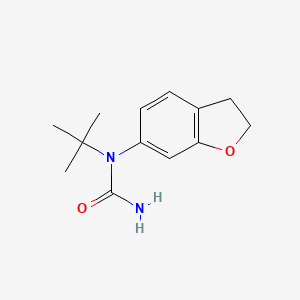
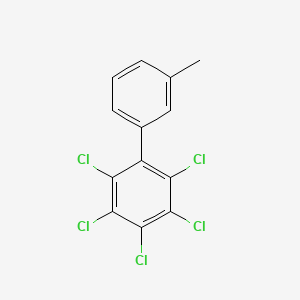
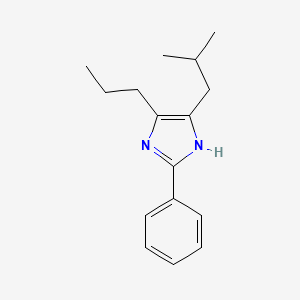
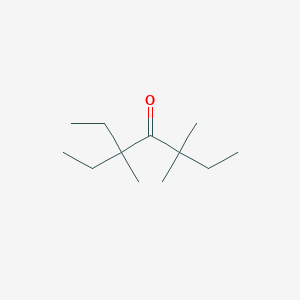
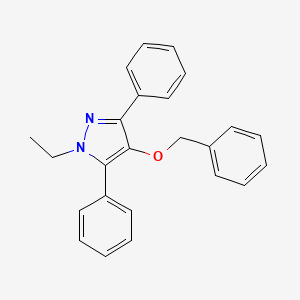

![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)

![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)
